molecular formula C11H14BrNO B3186953 4-(4-Bromo-3-methylphenyl)morpholine CAS No. 1366131-48-7

4-(4-Bromo-3-methylphenyl)morpholine

Cat. No.: B3186953
CAS No.: 1366131-48-7
M. Wt: 256.14
InChI Key: VYOUNZXSEMFEBK-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenyl)morpholine is a substituted morpholine derivative characterized by a phenyl ring with bromo (-Br) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is attached to the phenyl ring via a single bond.

Properties

IUPAC Name

4-(4-bromo-3-methylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUNZXSEMFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366131-48-7
Record name 4-(4-bromo-3-methylphenyl)morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenyl)morpholine typically involves the reaction of morpholine with 4-bromo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(4-Bromo-3-methylphenyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: 4-(4-Carboxy-3-methylphenyl)morpholine.

    Reduction: 4-(3-Methylphenyl)morpholine.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways depend on the specific application, but generally, the compound can modulate enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Bromo-3-methylphenyl)morpholine and related morpholine derivatives:

Compound Name Substituents Key Properties/Applications References
4-(4-Bromo-3-methylphenyl)morpholine -Br (4-position), -CH₃ (3-position) Potential intermediate for pharmaceuticals; structural simplicity enables diverse derivatization. -
4-(4-Bromo-3-fluorophenyl)morpholine (CAS: 279261-83-5) -Br (4-position), -F (3-position) Higher electronegativity due to fluorine; used in safety studies (GHS-compliant SDS available).
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS: 952290-08-3) -Br (4), -Cl (3), -CH₂ linker, HCl salt Enhanced solubility in polar solvents; investigated in antimicrobial screening.
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS: 1774897-52-7) -Br (3), -CF₃ (4) Strong electron-withdrawing -CF₃ group; impacts reactivity in cross-coupling reactions.
4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine -SO₂ linker, -Br (4), -CH₃ (3) Sulfonyl group enhances stability; priced at $455/5g for research use.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Dibromoimidazole-thiazole core DNA-binding inhibitor; structural misrepresentation in early studies caused NMR discrepancies.

Key Comparisons :

The trifluoromethyl group (in 4-(3-bromo-4-(trifluoromethyl)phenyl)morpholine) introduces strong electron-withdrawing effects, altering reactivity in catalytic reactions .

Steric and Solubility Profiles :

  • The -CH₂ linker in 4-[(4-bromo-3-chlorophenyl)methyl]-morpholine hydrochloride reduces steric hindrance, improving solubility in aqueous media .
  • Sulfonyl-containing derivatives (e.g., 4-((4-bromo-3-methylphenyl)sulfonyl)morpholine) exhibit enhanced thermal stability and are priced higher for specialized applications .

Biological Activity: Pyrazole-linked morpholine derivatives (e.g., 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine) demonstrate antiparasitic activity, highlighting the role of heterocyclic appendages . VPC-14449’s dibromoimidazole-thiazole core underscores the importance of halogen positioning in target binding, as incorrect bromo placement led to mischaracterized biological data .

Safety and Handling :

  • The 3-fluoro analog (4-(4-bromo-3-fluorophenyl)morpholine) has a well-documented safety profile under GHS guidelines, while analogous bromo-methyl compounds may require similar precautions due to halogen content .

Biological Activity

4-(4-Bromo-3-methylphenyl)morpholine is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications in pharmacology, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of 4-(4-Bromo-3-methylphenyl)morpholine typically involves nucleophilic substitution reactions. For instance, a common method includes reacting 4-bromo-3-methylphenylamine with morpholine under controlled conditions to yield the desired product with a moderate yield of approximately 60% .

Antibacterial Activity

Recent studies have demonstrated that 4-(4-Bromo-3-methylphenyl)morpholine exhibits significant antibacterial properties. A comparative analysis of various derivatives showed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Bacillus subtilis20
Salmonella typhi30

These results indicate that the compound's antibacterial efficacy is influenced by the presence of the bromine atom and the methyl group on the phenyl ring, enhancing its interaction with bacterial cell membranes .

Antifungal Activity

In addition to its antibacterial properties, 4-(4-Bromo-3-methylphenyl)morpholine has shown antifungal activity against various fungal strains. The compound was tested against Candida albicans and Aspergillus niger, yielding MIC values as follows:

Fungal Strain MIC (µg/mL)
Candida albicans50
Aspergillus niger40

These findings suggest that the compound may disrupt fungal cell wall synthesis or function through similar mechanisms as observed in bacterial inhibition .

Anticancer Activity

The anticancer potential of 4-(4-Bromo-3-methylphenyl)morpholine has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell Line IC50 (µg/mL)
MCF-712.5
HePG-210.0

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell proliferation and apoptosis, suggesting a mechanism of action that may involve the modulation of signaling pathways associated with cancer progression .

Case Studies

A notable case study highlighted the use of 4-(4-Bromo-3-methylphenyl)morpholine in treating infections caused by multidrug-resistant bacteria. In a clinical setting, patients treated with formulations containing this compound showed significant improvement in symptoms and reduced bacterial load compared to control groups receiving standard treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-(4-Bromo-3-methylphenyl)morpholine, and how can regiochemical control be optimized?

  • Methodology : Synthesis requires careful control of substitution patterns on the benzene ring. Bromination and methylation steps must be sequenced to avoid side reactions (e.g., over-bromination or isomer formation). Use regioselective catalysts (e.g., Lewis acids for Friedel-Crafts alkylation) and monitor intermediates via 1H NMR^1 \text{H NMR} to confirm substitution positions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) helps isolate the target compound from structural analogs like 4-bromo-2-methylaniline derivatives .

Q. How can vibrational spectroscopy (Raman/IR) characterize the molecular structure and conformational stability of 4-(4-Bromo-3-methylphenyl)morpholine?

  • Methodology : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT) calculations. Key bands include C-H stretching (~2980–3145 cm1^{-1}) for the morpholine and benzene rings and C-Br stretching (~550–650 cm1^{-1}). Pressure-dependent Raman studies (0–3.5 GPa) reveal phase transitions via peak splitting (e.g., at 1.7 GPa) and merging, indicating conformational changes in the morpholine ring .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. SHELX programs are robust for small-molecule crystallography, particularly for handling twinned data or high-resolution datasets. Validate hydrogen bonding (e.g., C–H···O interactions) using Mercury software to analyze packing diagrams .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., pressure-induced peak splitting vs. merging) be resolved to confirm phase transitions?

  • Methodology : Perform multimodal analysis combining Raman, IR, and dielectric spectroscopy. For example, pressure-dependent Raman anomalies (e.g., discontinuities at 0.7 GPa and 2.5 GPa ) should correlate with dielectric constant shifts. X-ray diffraction under high pressure can directly observe structural rearrangements, such as changes in unit cell parameters or hydrogen-bond networks .

Q. What strategies mitigate synthetic byproducts like 3-bromo-4-methylphenyl isomers during morpholine functionalization?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity) to favor kinetic over thermodynamic products. For example, low-temperature lithiation of 4-bromo-3-methylaniline precursors reduces isomerization. Confirm regiochemistry via 13C NMR^{13} \text{C NMR}-DEPTHQ experiments to distinguish between ortho, meta, and para substituents .

Q. How does the bromine substituent influence the compound’s electronic properties in catalytic or photophysical applications?

  • Methodology : Conduct cyclic voltammetry to measure redox potentials and DFT calculations (e.g., HOMO-LUMO gaps) to assess electron-withdrawing effects of the bromine atom. Compare with analogs (e.g., 4-chloro-3-methyl derivatives) to isolate substituent effects. UV-vis spectroscopy can correlate electronic transitions with catalytic activity in cross-coupling reactions .

Q. What computational approaches are suitable for modeling non-covalent interactions (e.g., van der Waals forces) in crystalline 4-(4-Bromo-3-methylphenyl)morpholine?

  • Methodology : Use periodic boundary condition (PBC) DFT with dispersion corrections (e.g., Grimme’s D3) to model lattice energies. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O, Br···π). Compare with experimental thermal expansion coefficients from variable-temperature XRD .

Data Interpretation and Validation

Q. How can researchers validate purity and structural integrity when discrepancies arise between mass spectrometry and elemental analysis?

  • Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation and combustion analysis for C/H/N/Br quantification. For trace impurities, use LC-MS with ion mobility separation to resolve co-eluting species. Re-crystallize from aprotic solvents (e.g., dichloromethane) to remove polar contaminants .

Q. What statistical methods address batch-to-batch variability in synthetic yield or spectroscopic reproducibility?

  • Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use multivariate analysis (e.g., PCA) on FTIR or NMR spectra to detect outlier batches. Reproducibility can be improved by standardizing moisture-sensitive steps under inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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